2-Dodecanol

Übersicht

Beschreibung

2-Dodecanol, also known as lauryl alcohol or 1-dodecanol, is an organic compound obtained from coconut oil fatty acids . It has a molecular formula of C12H26O and an average mass of 186.334 Da . It is used in detergents, lubricating oils, and pharmaceuticals .

Synthesis Analysis

2-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . An experimental investigation was carried out in a single cylinder, water cooled variable compression ratio (VCR) diesel engine to make a comparative analysis among baseline diesel fuel and diesel+dodecanol (1% v/v) without renewable fuels .

Molecular Structure Analysis

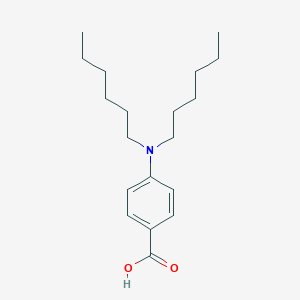

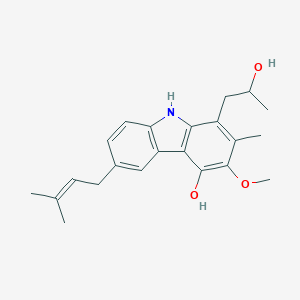

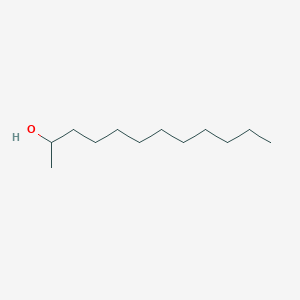

The molecular structure of 2-Dodecanol consists of a chain of 12 carbon atoms, with a hydroxyl group (-OH) attached to one of the carbon atoms . The structure can be represented by the formula CH3(CH2)9CH(OH)CH3 .

Chemical Reactions Analysis

2-Dodecanol can undergo various chemical reactions. For instance, it can be used in the formation of sulfate esters, which are widely used as surfactants . In an experimental investigation, dodecanol was chosen due to its advantages over other additives .

Physical And Chemical Properties Analysis

2-Dodecanol has a density of 0.8±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a flash point of 97.8±5.1 °C . It has a molar refractivity of 59.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 224.5±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Antioxidant Preparation

2-Dodecanol is used in the preparation of lipophilic antioxidants such as dodecyl caffeate . This compound is the lipophilic ester of caffeic acid (CA), which has a broad spectrum of biological activities . However, the low hydrophilicity and lipophilicity of CA limit its application. The esterification of caffeic acid with dodecanol using ionic liquid as a catalyst overcomes this limitation . The resulting dodecyl caffeate has high antioxidant activity and can be used as a potential antioxidant in food and cosmetics .

Surfactant Formulation

2-Dodecanol is used in the formulation of biobased surfactants . By combining the alkyl polyglycoside Triton® CG-110 with C12OH fatty alcohol (2-Dodecanol), the efficiency of surfactant-based formulations is enhanced . This innovative approach paves the way for sustainable solutions in diverse industrial applications . A rheological analysis of the formulations containing C12OH demonstrated a Newtonian-like behavior of up to 3.2 v/v% of Triton, while a viscoelastic response was observed in a system containing 6.4 v/v% of Triton .

Oil Recovery

2-Dodecanol is used in oil recovery processes . Cleaning efficiency tests highlighted C12OH’s significant enhancement of the surfactant system’s oil-uptake capacity . This study identified the optimum formulation point, corresponding to the Winsor III microemulsion phase, in samples containing C12OH . This pivotal discovery showcases the potential of tailored surfactant blends, indicating a path toward greener and more effective industrial practices .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Dodecanol, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol . It primarily targets two enzymes: the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling pathways.

Mode of Action

2-Dodecanol interacts with its targets by integrating into the lipid bilayer of the cell membrane, disrupting its structure and function . This disruption can inhibit the activity of membrane-bound enzymes and transport proteins, affecting cellular processes such as nutrient uptake, signal transduction, and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by 2-Dodecanol is the lipid metabolism pathway . As a fatty alcohol, 2-Dodecanol can be oxidized to produce the corresponding carbonyl compound, releasing hydrogen peroxide in the process . This reaction is catalyzed by alcohol oxidases, a class of enzymes that play a key role in the metabolism of alcohols .

Pharmacokinetics

Due to its lipophilic nature, it is likely to be absorbed through the skin and mucous membranes, distributed in lipid-rich tissues, metabolized in the liver, and excreted in the urine and feces .

Result of Action

At the molecular level, 2-Dodecanol can alter the fatty acid composition of the cell membrane, affecting its fluidity and permeability . At the cellular level, it can affect the viability of cells, leading to cell death in some cases . For example, in Saccharomyces cerevisiae, 2-Dodecanol has been shown to cause cell death by disrupting the plasma membrane and inhibiting the plasma membrane H±ATPase .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action of 2-Dodecanol . For example, in the presence of certain additives, 2-Dodecanol can become more soluble in water, enhancing its bioavailability and efficacy . Furthermore, the action of 2-Dodecanol can be influenced by the physiological state of the target organism, such as its growth phase and metabolic activity .

Eigenschaften

IUPAC Name |

dodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWSEQPWKOWORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864232 | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dodecanol | |

CAS RN |

10203-28-8 | |

| Record name | (±)-2-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Dodecanol affect Candida albicans, and what are the downstream effects?

A1: 2-Dodecanol exhibits inhibitory effects on hyphal formation in Candida albicans, a pathogenic fungus. [, ] This inhibition is linked to the suppression of SIR2 gene upregulation, which is typically observed during the yeast-to-hyphae transition. [] This suggests a potential role of 2-Dodecanol in disrupting the quorum-sensing mechanisms and the Ras1-cAMP-Efg1 signaling pathway, crucial for C. albicans pathogenesis. []

Q2: Can 2-Dodecanol influence the virulence of Pseudomonas aeruginosa?

A2: Research indicates that 2-Dodecanol, identified in Agrocybe aegerita mushroom extract, contributes to the extract's anti-quorum sensing and antibiofilm activity against Pseudomonas aeruginosa PAO1. [] The extract, containing 2-Dodecanol, significantly inhibits pyocyanin and pyoverdine production, reduces swarming motility, and hinders biofilm formation in P. aeruginosa, suggesting its potential as a therapeutic agent. []

Q3: What is the molecular formula and weight of 2-Dodecanol?

A3: The molecular formula of 2-Dodecanol is C12H26O, and its molecular weight is 186.33 g/mol.

Q4: How can 2-Dodecanol be characterized using spectroscopic techniques?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to identify and quantify 2-Dodecanol in various samples, including plant extracts and essential oils. [, , , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is used to analyze the structure and purity of 2-Dodecanol derivatives. []

Q5: What are the potential applications of 2-Dodecanol in agriculture?

A5: The essential oil from Persicaria sp., rich in 2-Dodecanol, exhibits potent antifungal and antibacterial activities against rice pathogens like Rhizoctonia solani and Xanthomonas oryzae pv. oryzae. [] This suggests the potential use of 2-Dodecanol as a natural antimicrobial agent in rice cultivation.

Q6: How does 2-Dodecanol contribute to the properties of topical formulations?

A6: In a study on topical betamethasone dipropionate formulations, 2-Dodecanol was identified as a promising penetration enhancer. [] Formulations incorporating 2-Dodecanol demonstrated a favorable balance of drug penetration and retention within the skin layers, highlighting its potential in optimizing cutaneous drug delivery. []

Q7: What is the role of 2-Dodecanol in the synthesis of surfactants?

A7: 2-Dodecanol serves as a key substrate in the production of alkyl sophorosides, a class of biosurfactants, by Candida bombicola. [] It reacts with glucose to form 2-Dodecyl-sophoroside, which can be further modified enzymatically to generate novel glycoconjugates with enhanced surface-active properties. []

Q8: Which analytical techniques are employed to determine 2-Dodecanol in environmental samples?

A8: Dispersive Liquid–Liquid Microextraction (DLLME), coupled with GC, is a sensitive method for detecting trace amounts of 2-Dodecanol in complex matrices like wastewater. [] This technique, utilizing 2-Dodecanol as an extracting solvent, enables the preconcentration and analysis of target analytes with high efficiency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.